molecular formula C19H24FN3O2 B4968607 1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide

1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide

Cat. No.: B4968607
M. Wt: 345.4 g/mol
InChI Key: VGISTBHWMNEXMO-UHFFFAOYSA-N
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Description

1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Properties

IUPAC Name

1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24FN3O2/c1-11-12(2)22-18-15(8-16(20)9-17(11)18)10-21-19(25)14-4-6-23(7-5-14)13(3)24/h8-9,14,22H,4-7,10H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGISTBHWMNEXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=C(C=C(C=C12)F)CNC(=O)C3CCN(CC3)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The resulting indole derivative can then be further modified to introduce the piperidine ring and other functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, such as palladium, to facilitate specific reactions and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxamide
  • 1-acetyl-N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]piperidine-4-carboxylate
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features.

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